An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dimethoxysaccharin
An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dimethoxysaccharin
Introduction
Saccharin, the first commercially successful artificial sweetener, has a rich history in medicinal and industrial chemistry. Its core structure, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has been a scaffold for the development of a wide array of derivatives with diverse biological activities.[1][2] The substitution on the benzene ring of the saccharin moiety offers a powerful avenue to modulate its physicochemical and pharmacological properties.[3] This guide provides a comprehensive technical overview of a proposed synthesis and detailed characterization of a novel saccharin derivative, 5,7-dimethoxysaccharin.
The introduction of methoxy groups at the 5 and 7 positions is anticipated to significantly influence the molecule's lipophilicity, metabolic stability, and potential for interaction with biological targets. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the preparation and analysis of this and related compounds. The methodologies described herein are grounded in established chemical principles and analogous transformations reported in the scientific literature.
Proposed Synthesis of 5,7-Dimethoxysaccharin
The synthesis of saccharin derivatives where the benzene ring is substituted has been an area of continued interest.[1] A plausible and efficient synthetic route to 5,7-dimethoxysaccharin can be conceptualized starting from 2-amino-3,5-dimethoxybenzoic acid. This pathway is an adaptation of the Maumee synthesis process for saccharin, which is advantageous as it avoids the challenging separation of ortho and para isomers often encountered in other routes.[4]
The proposed four-step synthesis involves diazotization of the starting aniline, followed by a copper-catalyzed sulfonylation, amination of the resulting sulfonyl chloride, and finally, a cyclization to yield the target 5,7-dimethoxysaccharin.
Caption: Proposed synthetic pathway for 5,7-dimethoxysaccharin.
Experimental Protocol
Step 1: Diazotization of 2-Amino-3,5-dimethoxybenzoic Acid
The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This is a standard and well-documented procedure in organic synthesis.[5]
-
Procedure:
-
Suspend 2-amino-3,5-dimethoxybenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution is used immediately in the next step.
-
-
Causality: The use of low temperatures is critical to prevent the highly reactive diazonium salt from decomposing. The strong acidic environment is necessary for the formation of nitrous acid in situ from sodium nitrite.
Step 2: Sulfonylation of the Diazonium Salt
This step introduces the sulfonyl chloride functionality through a reaction with sulfur dioxide, catalyzed by a copper salt. This is analogous to a Sandmeyer reaction.
-
Procedure:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.
-
Cool this solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-carboxy-4,6-dimethoxybenzenesulfonyl chloride.
-
-
Causality: The copper catalyst is essential for the conversion of the diazonium salt to the sulfonyl chloride.[6] The reaction proceeds via a radical mechanism initiated by the reduction of the diazonium salt by Cu(I) (formed in situ from Cu(II) and SO2).
Step 3: Amination of 2-Carboxy-4,6-dimethoxybenzenesulfonyl Chloride
The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia.
-
Procedure:
-
Add the 2-carboxy-4,6-dimethoxybenzenesulfonyl chloride from Step 2 portion-wise to an excess of chilled concentrated ammonium hydroxide.
-
Stir the mixture vigorously, maintaining a low temperature.
-
Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-sulfamoyl-3,5-dimethoxybenzoic acid.
-
-
Causality: The use of excess ammonia ensures complete conversion of the sulfonyl chloride and neutralizes the HCl formed during the reaction. Acidification is necessary to protonate the carboxylate and sulfonamide anions, leading to the precipitation of the product.
Step 4: Cyclization to 5,7-Dimethoxysaccharin
The final step is an intramolecular condensation to form the saccharin ring system.[7]
-
Procedure:
-
Heat 2-sulfamoyl-3,5-dimethoxybenzoic acid at a temperature just above its melting point, or reflux in a high-boiling inert solvent.
-
The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the crude product by recrystallization to obtain 5,7-dimethoxysaccharin.
-
-
Causality: The application of heat provides the necessary activation energy for the intramolecular dehydration reaction between the carboxylic acid and the sulfonamide to form the cyclic imide structure of saccharin.
Characterization of 5,7-Dimethoxysaccharin
A comprehensive characterization of the synthesized 5,7-dimethoxysaccharin is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Caption: Workflow for the characterization of 5,7-dimethoxysaccharin.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for 5,7-dimethoxysaccharin based on its chemical structure and data from analogous compounds.[8][9][10]
| Technique | Predicted Data |
| ¹H NMR | - Aromatic protons: Two singlets or doublets (depending on coupling) in the range of δ 6.5-7.5 ppm. - Methoxy protons: Two singlets, each integrating to 3H, around δ 3.8-4.0 ppm. - NH proton: A broad singlet at δ 8.0-9.0 ppm (may be exchangeable with D₂O). |
| ¹³C NMR | - Carbonyl carbon: δ 160-170 ppm. - Aromatic carbons attached to oxygen: δ 155-165 ppm. - Other aromatic carbons: δ 100-140 ppm. - Methoxy carbons: δ 55-60 ppm. |
| IR Spectroscopy | - N-H stretch: A broad band around 3300 cm⁻¹. - C-H stretch (aromatic): ~3100 cm⁻¹. - C-H stretch (aliphatic, from methoxy): ~2950-2850 cm⁻¹. - C=O stretch: A strong, sharp peak around 1720-1740 cm⁻¹. - SO₂ stretches: Two strong bands at ~1350 cm⁻¹ and ~1180 cm⁻¹. |
| HRMS (ESI) | - Calculated m/z for [M+H]⁺: C₉H₁₀NO₅S. - Calculated m/z for [M-H]⁻: C₉H₈NO₅S. |
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the connectivity of the atoms.
-
Protocol:
-
Dissolve 5-10 mg of the purified 5,7-dimethoxysaccharin in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to unambiguously assign all proton and carbon signals.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.[11][12]
-
Protocol:
-
Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H, C=O, SO₂, and C-O functional groups. The SO₂ stretching vibrations are particularly characteristic of the saccharin ring.[13]
-
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass of the molecule and confirm its elemental composition.[1]
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Compare the experimentally determined accurate mass with the theoretically calculated mass for the expected molecular formula.
-
Conclusion
This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of 5,7-dimethoxysaccharin. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success. The comprehensive characterization plan ensures the unambiguous confirmation of the structure and purity of the final compound. This document serves as a valuable resource for researchers engaged in the synthesis of novel saccharin derivatives and the broader field of medicinal chemistry.
References
-
Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. [Link]
-
Popović, Z., Leovac, V., & Mészáros, L. (1990). Infrared spectra of some metal saccharinates. ResearchGate. [Link]
-
Al-Dahhan, W. H. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 44-55. [Link]
-
Al-Khafaji, Y. F., & Al-Okaily, N. M. H. (2020). 2,5-dimethoxyaniline as a New Coupling Agent for the Spectrophotometric Determination of Sulfamethoxazole by Diazotization-Coupling Reaction. ResearchGate. [Link]
- Sheng, H., et al. (2015). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
-
Paseiro-Cerrato, R., & Lachenmeier, D. W. (2011). METHODS OF ANALYSIS OF SACCHARIN. ResearchGate. [Link]
- Mildenberger, H., et al. (2000). Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.
- Lumb, C., et al. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Röschel, K., & Pötsch, W. (2015). The Saccharin Saga – Part 2. ChemistryViews. [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Olorunfemi, O. J., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering, 555, 012011. [Link]
-
University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. University of Regensburg. [Link]
-
Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate. [Link]
-
Kim, D., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]
-
Baxendale, I. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]
-
Al-Dahhan, W. H. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. ResearchGate. [Link]
-
Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. PubMed. [Link]
-
de Oliveira, A. M., & Singh, A. K. (2004). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 40(2), 219-227. [Link]
-
Asad, M. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
Ismailov, V. M., et al. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. ResearchGate. [Link]
-
Reddy, P. P., et al. (2011). A Convenient and Efficient Synthesis of 5,6-Disubstituted Pyridine-3-sulfonyl Chlorides. Chemistry & Biology Interface, 1(3), 360-364. [Link]
-
American Chemical Society. (2019). Saccharin. American Chemical Society. [Link]
-
Svobodová, E., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Sustainable Chemistry & Engineering, 9(50), 17006–17013. [Link]
-
National Center for Biotechnology Information. (n.d.). Saccharin. PubChem. [Link]
-
Chen, Y., et al. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]
-
Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Sinsheimer, J. E., & Smith, D. R. (1978). High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals. Journal of Pharmaceutical Sciences, 67(7), 990-992. [Link]
-
Al-Obaidi, A. M. J., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 17294. [Link]
-
Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 82-86. [Link]
-
LibreTexts. (2022). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Saccharin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistryviews.org [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. acs.org [acs.org]
- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
